molecular formula C12H12FN B2940004 3-(Cyclopropylmethyl)-6-fluoro-1H-indole CAS No. 1936547-08-8

3-(Cyclopropylmethyl)-6-fluoro-1H-indole

Cat. No.: B2940004
CAS No.: 1936547-08-8
M. Wt: 189.233
InChI Key: XREZOFVBZFFWKE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-6-fluoro-1H-indole is a compound that belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a cyclopropylmethyl group at the 3-position and a fluorine atom at the 6-position of the indole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable indole precursor. For instance, the reaction of 6-fluoroindole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction typically occurs under mild conditions, with the use of an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(Cyclopropylmethyl)-6-fluoro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of the cyclopropylmethyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethyl)-1H-indole: Lacks the fluorine atom at the 6-position.

    6-Fluoro-1H-indole: Lacks the cyclopropylmethyl group at the 3-position.

    3-Methyl-6-fluoro-1H-indole: Contains a methyl group instead of a cyclopropylmethyl group at the 3-position.

Uniqueness

3-(Cyclopropylmethyl)-6-fluoro-1H-indole is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-(cyclopropylmethyl)-6-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-10-3-4-11-9(5-8-1-2-8)7-14-12(11)6-10/h3-4,6-8,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREZOFVBZFFWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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